molecular formula C5H9N3 B150833 (1-Methyl-1H-pyrazol-5-yl)methanamine CAS No. 863548-52-1

(1-Methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B150833
CAS No.: 863548-52-1
M. Wt: 111.15 g/mol
InChI Key: XNTFQMKXUFFUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrazol-5-yl)methanamine is a valuable chemical scaffold in medicinal chemistry and agrochemical research, serving as a key synthetic intermediate for developing novel bioactive molecules. Researchers utilize this 1-methyl-1H-pyrazol-5-amine derivative extensively in constructing potential antimicrobial agents. Recent studies demonstrate that derivatives incorporating this core structure exhibit potent antifungal activity against pathogens like Valsa mali by inducing hyphal collapse, triggering intracellular reactive oxygen species accumulation, and causing irreversible oxidative damage to microbial cells . The compound's framework is also significant in anticancer drug discovery, where pyrazole-based molecules show mechanistic diversity, including cell cycle arrest and apoptosis induction in various cancer cell lines . The synthetic versatility of this amine enables functionalization at both the methanamine and pyrazole rings, facilitating the creation of diverse compound libraries for high-throughput screening against biological targets . This building block is particularly valuable for constructing molecular hybrids and complex architectures in early-stage drug discovery campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTFQMKXUFFUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427117
Record name (1-Methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863548-52-1
Record name (1-Methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 1 Methyl 1h Pyrazol 5 Yl Methanamine and Its Derivatives

Strategies for Pyrazole (B372694) Moiety Synthesis

The construction of the 1-methyl-pyrazole ring system is a critical first step. The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, are the most common and versatile approaches. nih.govineosopen.org

Condensation Reactions with Hydrazine Derivatives

A foundational method for pyrazole synthesis is the condensation reaction between a hydrazine and a β-dicarbonyl compound. In the context of synthesizing the (1-Methyl-1H-pyrazol-5-yl) moiety, methylhydrazine is the key reagent. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. enamine.net The regioselectivity of this reaction, determining whether the 1,3- or 1,5-disubstituted pyrazole is formed, is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Cyclization of Hydrazine Derivatives with β-ketoesters or Diketones

A widely employed and efficient method for the synthesis of the pyrazole core involves the cyclization of hydrazine derivatives with β-ketoesters or diketones. nih.govineosopen.org For the specific synthesis of the 1-methyl-5-substituted pyrazole ring, methylhydrazine is reacted with a suitable 1,3-dicarbonyl compound. The reaction typically proceeds with good yields and allows for a variety of substituents on the pyrazole ring. nih.gov

Table 1: Synthesis of 1,5-Disubstituted Pyrazoles via Cyclocondensation

Hydrazine Derivative β-Dicarbonyl Compound Product Yield (%) Reference
Methylhydrazine 4,4-dimethoxy-2-butanone 1,5-Dimethyl-1H-pyrazole Not specified crimsonpublishers.com
Phenylhydrazine 4,4-dimethoxy-2-butanone 1-Phenyl-5-methyl-1H-pyrazole ~60-68% crimsonpublishers.com

Introduction of the Methanamine Moiety

Once the 1-methyl-1H-pyrazole core is established, the next critical step is the introduction of the methanamine group at the 5-position. Two primary strategies for this transformation are nucleophilic substitution reactions and reductive amination protocols.

Nucleophilic Substitution Reactions

This approach involves the preparation of a 1-methyl-1H-pyrazole derivative with a suitable leaving group at the 5-methyl position, typically a halide, followed by reaction with an amine source. A common precursor for this route is 1-methyl-5-(chloromethyl)-1H-pyrazole. This intermediate can be synthesized from the corresponding alcohol, 1-methyl-1H-pyrazol-5-yl)methanol, by reaction with a chlorinating agent such as thionyl chloride. The subsequent reaction with ammonia (B1221849) or a protected ammonia equivalent results in the formation of (1-Methyl-1H-pyrazol-5-yl)methanamine.

The synthesis of related chloromethylpyridyl pyrazole oximes has been demonstrated, where a hydroxymethyl group is converted to a chloromethyl group using thionyl chloride in dichloromethane, with a few drops of N,N-dimethylformamide to accelerate the reaction. nih.gov This methodology can be adapted for the chlorination of (1-methyl-1H-pyrazol-5-yl)methanol.

Table 2: Nucleophilic Substitution for Methanamine Moiety Introduction

Starting Material Reagents Intermediate Amine Source Product Reference

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. ineosopen.orgorganic-chemistry.org This process can be carried out in a single step (direct reductive amination) or in two steps (indirect reductive amination), where the intermediate imine is formed first and then reduced. ineosopen.org

For the synthesis of this compound, the key precursor is 1-methyl-1H-pyrazole-5-carbaldehyde. This aldehyde can be prepared through various methods, including the oxidation of (1-methyl-1H-pyrazol-5-yl)methanol. ineosopen.org

The direct reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde involves reacting the aldehyde with an ammonia source in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. ineosopen.orgmdpi.com The reaction is typically performed in a suitable solvent, such as methanol (B129727) or dichloroethane. ineosopen.orgcommonorganicchemistry.com

A general procedure for the reductive amination of pyrazole-4-carbaldehydes has been described, which can be applied to the 5-carbaldehyde isomer. This involves stirring the aldehyde and the amine in a solvent, followed by the addition of the reducing agent. ineosopen.org For the synthesis of primary amines using ammonia, ammonium (B1175870) salts like ammonium acetate (B1210297) can be employed. mdpi.com The use of sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for reducing the intermediate iminium ion over the starting aldehyde. ineosopen.orgmdpi.com

Table 3: Reductive Amination of 1-Methyl-1H-pyrazole-5-carbaldehyde

Amine Source Reducing Agent Solvent Product Yield (%) Reference
Ammonia/Ammonium Acetate Sodium Triacetoxyborohydride Dichloroethane This compound High (expected) ineosopen.orgmdpi.com (adapted)
Use of Aldehydes and Amines

The synthesis of derivatives of this compound can be effectively achieved through reactions involving various aldehydes and amines. A prominent method is reductive amination, which is a versatile approach for creating new carbon-nitrogen bonds.

In a typical reductive amination process, an aldehyde, such as 1-methyl-1H-pyrazole-5-carbaldehyde, reacts with a primary or secondary amine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride. This method has been successfully applied to 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes, demonstrating its utility in generating a diverse range of pyrazole-containing amines. ineosopen.org The choice of aldehyde, such as formaldehyde, 2-pyridinecarboxaldehyde, or p-methoxybenzaldehyde, allows for the introduction of various substituents onto the amine nitrogen, leading to a wide array of derivatives with potentially different chemical and physical properties.

Another approach involves the one-pot, three-component reaction of an aldehyde, an amine (like ammonium acetate), and a suitable ketoaziridine, which can lead to complex heterocyclic structures incorporating the pyrazole moiety. mdpi.com For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been used in such reactions to produce diazabicyclo[3.1.0]hex-3-ene derivatives. mdpi.com Additionally, multicomponent reactions involving hydrazine hydrate, ethyl acetoacetate, and various aldehydes can yield aminopyrazole derivatives. ekb.eg

The following table provides examples of aldehydes and amines that can be utilized in these synthetic strategies.

Direct Amination

Direct amination offers a more straightforward route to this compound by introducing the amino group directly onto the pyrazole scaffold. This can be achieved through various synthetic strategies. One common method involves the nucleophilic substitution of a suitable leaving group on the methylenic carbon at the 5-position of the pyrazole ring. For example, a starting material like 1-methyl-5-(halomethyl)-1H-pyrazole could react with an amine source, such as ammonia or a protected amine equivalent, to yield the desired product.

Another approach to aminopyrazoles is through the condensation of β-ketonitriles with hydrazines. beilstein-journals.org This versatile method involves the initial formation of a hydrazone intermediate, which then undergoes cyclization to produce the 5-aminopyrazole ring system. beilstein-journals.org While this method is broadly applicable for the synthesis of 5-aminopyrazoles, specific adaptation would be required for the synthesis of this compound itself.

Functionalization and Derivatization of this compound

The presence of a primary amine group on the methylene (B1212753) bridge of this compound provides a reactive handle for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the molecule's properties for various applications.

Substitution Reactions on the Amine Group

The amine group of this compound can readily undergo substitution reactions to form a variety of derivatives.

N-Alkylation: This involves the reaction of the primary amine with alkylating agents, such as alkyl halides, to introduce alkyl groups onto the nitrogen atom. researchgate.netresearchgate.netbeilstein-journals.org These reactions are typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The degree of alkylation (mono-, di-, or even tri-alkylation leading to quaternary ammonium salts) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

N-Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form amides. beilstein-journals.org This is a common transformation that introduces a carbonyl group adjacent to the nitrogen, which can influence the electronic and steric properties of the molecule.

Reductive Amination: The primary amine can also be used as the starting amine in a reductive amination reaction with a different aldehyde or ketone to generate more complex secondary or tertiary amines. beilstein-journals.org

Oxidation Reactions

The oxidation of this compound and its derivatives can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation could potentially convert the primary amine to an imine or, with further oxidation, to a nitrile. Stronger oxidizing agents could lead to cleavage of the C-N bond or oxidation of the pyrazole ring itself. For instance, the oxidation of related 2-(pyrazol-5-yl)ethanol with KMnO4 has been shown to yield pyrazole-5-carboxylic acid, indicating that the side chain can be susceptible to oxidative cleavage. researchgate.net Oxidative dehydrogenative coupling of pyrazol-5-amines has also been reported to form azo compounds. nih.gov

Reduction Reactions

While the primary amine of this compound is already in a reduced state, reduction reactions become relevant when considering derivatives of this compound. For example, if an amide derivative is formed via N-acylation, the amide carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, effectively converting the amide back to an amine but with an extended alkyl chain. Similarly, if a derivative contains other reducible functional groups, such as nitro groups or esters, these can be selectively reduced to amines or alcohols, respectively.

Sulfonamidation Reactions

The primary amine of this compound can react with sulfonyl chlorides in the presence of a base to form sulfonamides. mdpi.comresearchgate.net This reaction is a robust method for introducing a sulfonyl group, which is a common functional group in medicinal chemistry. The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) is a representative example of this type of transformation, yielding the corresponding N-tosylbenzenesulfonamide. mdpi.comresearchgate.net This sulfonamidation can be extended to this compound to produce N-((1-methyl-1H-pyrazol-5-yl)methyl)sulfonamides.

The following table summarizes the types of derivatization reactions discussed.

Formation of Pyrazole-Urea Bonds for Dynamic Covalent Chemistry

The formation of pyrazole-urea bonds represents a significant advancement in dynamic covalent chemistry, enabling the creation of responsive and adaptive materials. researchgate.net Unlike typical urea (B33335) bonds, which are highly stable due to resonance, pyrazole-urea bonds exhibit a dynamic character that allows for reversible dissociation and association. This unique property stems from a combination of opposed resonance and kinetically favored intramolecular hydrogen transfer, which destabilizes the bond. researchgate.net

The reaction involves the highly efficient polyaddition of pyrazoles with diisocyanates, which can proceed at ambient temperatures without the need for a catalyst. researchgate.net The resulting pyrazole-urea linkage can be thermally reversed. For instance, sterically hindered pyrazole-urea bonds can dissociate into their constituent isocyanate and pyrazole components at elevated temperatures (e.g., 120°C). researchgate.net Upon cooling, the bond reforms, allowing for material reconstruction. This reversibility is the basis for developing self-healing and reprocessable polyurea materials. researchgate.netrsc.org The dynamic nature of these bonds can be fine-tuned by altering the steric bulk of substituents on the pyrazole ring. nih.gov

Theoretical investigations using Density Functional Theory (DFT) calculations have provided insights into the reaction profiles and the relative stability of these bonds. The resonance energy of a pyrazole-urea bond (calculated at 5.6 kcal mol⁻¹) is lower than that of a normal urea bond (7.2 kcal mol⁻¹), contributing to its reversibility. researchgate.net This balance of stability and reversibility makes pyrazole-urea bonds a valuable tool in the design of dynamic materials such as multiphase semi-crystalline polymers. researchgate.netresearchgate.net The urea moiety itself is a valuable functional group, with the NH group acting as a hydrogen bond donor and the oxygen atom as an acceptor, facilitating interactions with various targets. nih.gov

Synthesis of Aminomethylpyrazoles from Acetylacetone-derived Hexahydropyrimidines

A concise and effective method for synthesizing aminomethylpyrazoles utilizes acetylacetone (B45752) as a starting precursor in a two-step process conducted under mild conditions. researchgate.net This pathway avoids harsh reagents and high temperatures, making it an advantageous route for creating these valuable pyrazole derivatives.

The synthesis begins with the transformation of acetylacetone into corresponding hexahydropyrimidines, also known as 1,3-diazinanes. This is achieved through a one-pot Mannich aminomethylation reaction. researchgate.net In the second step, the synthesized hexahydropyrimidine (B1621009) ring is treated with hydrazine or its derivatives (e.g., phenylhydrazine). This treatment leads to the decomposition of the hexahydropyrimidine ring and the subsequent formation of the desired 4-aminomethylpyrazole product in good yields. researchgate.net A proposed mechanism involves the addition of two hydrazine molecules at the 5-position of the hexahydropyrimidine, followed by a transannular reaction to form the pyrazole ring. researchgate.net This methodology provides a straightforward and efficient route to aminomethylpyrazoles, which are important building blocks in medicinal chemistry.

Characterization Techniques for Synthetic Products

The structural elucidation and confirmation of this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

NMR spectroscopy is a primary tool for verifying the molecular structure of pyrazole derivatives. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign the signals of the pyrazole ring and its substituents.

In ¹H NMR spectra of 1-methyl-pyrazole derivatives, the methyl protons on the nitrogen typically appear as a singlet. For example, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl group on the pyrazole ring (N-CH₃) shows a singlet at 3.40 ppm. mdpi.com The protons on the pyrazole ring itself exhibit characteristic chemical shifts; for instance, the C-4 proton signal often appears in the range of 5.8-6.5 ppm.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms of the pyrazole ring have distinct chemical shifts. For a substituted 1-methyl-pyrazole, the C-3, C-4, and C-5 carbons can be unambiguously identified. For example, in the aforementioned N-tosylbenzenesulfonamide derivative, the pyrazole ring carbons were observed at 160.9 ppm (C-3), 103.7 ppm (C-4), and 130.9 ppm (C-5). mdpi.com The methyl carbon attached to the nitrogen (N-CH₃) typically resonates around 35-40 ppm. mdpi.com

Table 1: Representative NMR Data for Substituted Pyrazole Derivatives

Compound Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole N-CH₃ 3.40 (s) mdpi.com 35.6 mdpi.com
Pyrazole C4-H 6.2 (d) 103.7 mdpi.com
Pyrazole C3-H 7.5 (d) 160.9 (C-3) mdpi.com

Data is illustrative and sourced from related pyrazole structures.

Mass Spectrometry (MS/EIMS/HR-MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of synthesized pyrazole compounds. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are critical for confirming the molecular formula. mdpi.com For instance, the elemental formula of a synthesized pyrazole-based benzenesulfonamide (B165840) was confirmed by HRMS analysis, which yielded the exact mass of the pseudo-molecular ion ([M + H]⁺) with a minimal mass error. mdpi.com

Electron Ionization Mass Spectrometry (EIMS) provides information about the fragmentation patterns of the molecule, which can help in structural elucidation. The NIST WebBook contains mass spectra for various pyrazole derivatives, such as 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-, showing characteristic fragmentation patterns that aid in identifying the core structure. nist.gov

Table 2: Mass Spectrometry Data for a Pyrazole Derivative

Technique Ion m/z (Observed) Elemental Formula (Confirmed)

Data corresponds to N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Infrared (IR/FTIR-ATR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The pyrazole ring and its substituents exhibit characteristic absorption bands. For pyrazole derivatives, key vibrations include N-H stretching (for amino groups), C-H stretching (for alkyl and aromatic groups), C=N, and C=C stretching vibrations within the pyrazole ring.

For a pyrazole-based sulfonamide, strong absorption bands corresponding to the asymmetric and symmetric SO₂ stretching vibrations were observed at 1363 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com The C=C and C=N stretching vibrations of the pyrazole ring were found to overlap around 1595 cm⁻¹. mdpi.com The NIST database also provides reference IR spectra for various pyrazole compounds. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for a Pyrazole Derivative

Functional Group Wavenumber (cm⁻¹) Vibration Type
C=C / C=N 1595 mdpi.com Stretching
SO₂ 1363 / 1170 mdpi.com Asymmetric / Symmetric Stretching
S-N 892 mdpi.com Stretching

Data corresponds to N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is compared with the theoretically calculated percentages based on the proposed molecular formula to confirm the purity and empirical formula of the synthesized product. For example, the elemental analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine was used to confirm its molecular formula as C₁₇H₁₃N₅. nepjol.info

Table 4: Example of Elemental Analysis Data

Element Theoretical % Found %
C (Calculated Value) (Experimental Value)
H (Calculated Value) (Experimental Value)

Specific values are dependent on the exact molecular formula of the compound being analyzed.

X-ray Crystallography for Structural Confirmation

The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For pyrazole derivatives, X-ray crystallography has been instrumental in confirming the planarity of the pyrazole ring and determining the orientation of substituents. spast.org For instance, studies on various pyrazolone (B3327878) derivatives have revealed different crystal systems, such as monoclinic, triclinic, and orthorhombic, with specific space groups like P21/n, P-1, and P212121, respectively. spast.org These studies also highlight the role of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π–π stacking interactions, in stabilizing the crystal packing. spast.orgnih.gov

While a specific crystal structure for this compound is not detailed in the provided research, the crystallographic data for its derivatives and related pyrazole compounds provide a strong foundation for understanding its likely structural characteristics. The analysis of these related structures is crucial for predicting the molecular geometry and intermolecular interactions of novel derivatives.

The table below summarizes crystallographic data for a selection of pyrazole derivatives, illustrating the type of information obtained from X-ray diffraction studies.

Compound NameCrystal SystemSpace GroupKey Structural Features
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-oneMonoclinicP21/nThe pyrazole ring is planar. Molecules are linked by N-H···O hydrogen bonds. spast.org
(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-oneTriclinicP-1The pyrazole ring is planar. The crystal structure is stabilized by an elaborate system of N-H···O hydrogen bonds. spast.org
(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneOrthorhombicP212121The pyrazole ring is planar. Intermolecular N-H···O hydrogen bonds are present. spast.org
(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrateMonoclinicP21/cThe pyrazole ring is approximately planar. Dihedral angles between the pyrazole ring and the phenyl and pyridine (B92270) rings are 86.32 (11)° and 45.04 (10)°, respectively. Intermolecular O—H···O and O—H···N hydrogen bonds form chains along mdpi.com. nih.gov
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695)MonoclinicP21/cThe molecule consists of a pyridyl ring bonded to a pyrazole ring substituted with methyl and ethanol groups. mdpi.com
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateMonoclinicP21/cThe phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)°. The carboxylate group lies in the pyrazole plane. mdpi.com
2-[bis(1H-pyrazol-1-yl)methyl]pyridineTriclinicP-1The dihedral angle between the pyrazolyl rings is 67.9 (1)°. The crystal packing features C—H···N hydrogen-bonding interactions, linking molecules into a supramolecular tape. researchgate.net

Medicinal Chemistry and Pharmacological Applications of 1 Methyl 1h Pyrazol 5 Yl Methanamine Analogs

Pyrazole (B372694) Derivatives as Bioactive Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of medicinal chemistry. researchgate.netmdpi.com This distinction stems from its versatile chemical nature, which allows for extensive functionalization and stereochemical complexity, leading to a wide spectrum of pharmacological activities. researchgate.netresearchgate.net The structural and electronic properties of the pyrazole ring are instrumental in its ability to interact with various biological targets, making it a cornerstone in the design of novel therapeutic agents. researchgate.net

The significance of the pyrazole framework is underscored by its presence in numerous clinically approved drugs that address a range of conditions. Notable examples include Celecoxib, a potent and selective anti-inflammatory drug; Crizotinib and Ruxolitinib, which are used in cancer therapy; and Rimonabant, an anti-obesity agent. mdpi.com The proven success of these and other pyrazole-containing drugs has fueled sustained interest in synthesizing and evaluating new analogs for diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer treatments. researchgate.netmdpi.comresearchgate.netmdpi.com The adaptability of the pyrazole core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic profiles, thereby enhancing therapeutic efficacy. nih.gov

Biological Activity Profiles and Therapeutic Potential

Analogs based on the pyrazole scaffold exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development across multiple disease areas.

Pyrazole derivatives are widely recognized for their potent anti-inflammatory effects. researchgate.netmdpi.comsciencescholar.us A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. researchgate.netijpsjournal.com Many pyrazole-based compounds, most famously Celecoxib, demonstrate high selectivity for COX-2 over COX-1. ijpsjournal.comnih.gov This selectivity is advantageous as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. ijpsjournal.comnih.gov

Research has identified novel pyrazole derivatives with significant anti-inflammatory potency. For instance, the compound FR140423 was found to be 150 times more selective for COX-2 than COX-1 and demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin (B1671933) in preclinical models. nih.gov Beyond COX inhibition, the anti-inflammatory actions of pyrazole analogs can also involve the modulation of other key pathways, such as the inhibition of 5-lipoxygenase (5-LOX) and the suppression of pro-inflammatory cytokines like TNF-α and IL-6 through the inhibition of the NF-κB signaling pathway. mdpi.comijpsjournal.com

The analgesic properties of pyrazole derivatives are closely linked to their anti-inflammatory mechanisms, particularly the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. mdpi.comnih.gov By reducing the production of these inflammatory mediators, pyrazole compounds can effectively alleviate pain associated with inflammation. nih.gov

Studies have demonstrated the significant pain-relieving effects of various pyrazole analogs in established preclinical models. The novel derivative FR140423 not only reduced inflammation-induced hyperalgesia with five-fold greater potency than indomethacin but also exhibited analgesic effects in non-inflamed tissues, as shown in the tail-flick test. nih.gov Interestingly, these latter effects were blocked by the opioid antagonist naloxone, suggesting a unique, morphine-like mechanism of action for this specific compound. nih.gov The dual anti-inflammatory and analgesic activities make pyrazole derivatives attractive candidates for managing pain-related conditions. mdpi.comsciencescholar.us

The pyrazole scaffold has emerged as a highly promising framework for the development of novel anticancer agents. nih.govresearchgate.netsrrjournals.com Numerous studies have reported on pyrazole derivatives exhibiting potent cytotoxic activity against a wide array of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), lung (A549), and colon (HCT-116). nih.govnih.govsrrjournals.com The versatility of the pyrazole ring allows for structural modifications that can enhance potency and selectivity for tumor cells. nih.gov

The antitumor efficacy of these compounds is often significant, with some analogs demonstrating greater potency than established chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922) in in-vitro assays. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrazole Analogs This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Source
Pyrazole-naphthalene analog 10 MCF-7 (Breast) 2.78 Cisplatin 15.24 nih.gov
Pyrazolo[3,4-b]pyridine analog 57 HepG2 (Liver) 3.11 Doxorubicin 4.30 nih.gov
Pyrazolo[3,4-b]pyridine analog 58 MCF-7 (Breast) 4.06 Doxorubicin 5.17 nih.gov
Pyrazole carbaldehyde analog 43 MCF-7 (Breast) 0.25 Doxorubicin 0.95 nih.gov
Aryldiazo pyrazole analog 1 HCT-116 (Colon) 4.2 - - nih.gov
4-bromophenyl substituted pyrazole MCF-7 (Breast) 5.8 - - srrjournals.com

Pyrazole derivatives exert their anticancer effects through multiple mechanisms of action, often by modulating critical signaling pathways that govern cancer cell proliferation and survival. nih.govresearchgate.net A key mechanism is the induction of apoptosis, or programmed cell death, a process frequently dysregulated in cancer. waocp.orgjpp.krakow.plmdpi.com

Several pyrazole analogs have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. waocp.orgjpp.krakow.pl This is achieved by:

Activation of Caspases: Upregulating the activity of key executioner enzymes like caspase-3 and initiator caspases such as caspase-8 and caspase-9. mdpi.comjpp.krakow.plnih.gov

Regulation of Bcl-2 Family Proteins: Shifting the balance between pro- and anti-apoptotic proteins by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX. mdpi.comjpp.krakow.plnih.gov

Induction of DNA Damage and PARP Cleavage: Causing DNA strand breaks and subsequent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. mdpi.comjpp.krakow.plrsc.org

Furthermore, the tumor suppressor p53 pathway is a critical target. nih.govrsc.org Some pyrazole derivatives can upregulate the expression of p53 and its downstream target p21, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Studies have also demonstrated that certain pyrazoles can effectively induce apoptosis in cancer cells with mutated or non-functional p53, indicating the involvement of p53-independent mechanisms as well. jpp.krakow.pl The anticancer activity of pyrazoles is also linked to the inhibition of various protein kinases crucial for tumor growth, such as EGFR, VEGFR-2, and CDKs. nih.govwaocp.org

The modulation of autophagy, a cellular self-degradation process, is another mechanism through which pyrazole derivatives can impact cancer cell fate. The relationship between autophagy and cancer is complex, as it can be either pro-survival or pro-death depending on the cellular context. Bcl-2, a key regulator of apoptosis, also plays a role in inhibiting autophagy. nih.govrsc.org

Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that by targeting and inhibiting Bcl-2, these compounds can disrupt its inhibitory interactions with autophagy-related proteins, thereby modulating the autophagic process alongside inducing apoptosis. nih.govrsc.org Other studies have designed pyrazole analogs as potential autophagy modulators, with some N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide (B126) derivatives showing autophagy inhibitory activities against pancreatic cancer cells. eurjchem.com This dual targeting of both apoptosis and autophagy pathways presents a promising strategy for developing more effective anticancer therapeutics. nih.govrsc.org

Antimicrobial and Antifungal Properties

Analogs of (1-methyl-1H-pyrazol-5-yl)methanamine have demonstrated significant potential as both antimicrobial and antifungal agents. The versatile pyrazole scaffold allows for a wide range of chemical modifications, leading to the development of compounds with broad-spectrum activity against various pathogens. nih.govresearchgate.netorientjchem.org

In the realm of antifungal applications, a series of novel pyrazole-4-carboxamides containing an ether group were synthesized and evaluated for their activity against five fungal species. acs.org Notably, compounds 7d and 12b exhibited exceptional in vitro antifungal activity against Rhizoctonia solani, with EC50 values of 0.046 μg/mL. acs.org This potency was significantly greater than that of the commercial fungicides boscalid (B143098) (EC50 = 0.741 μg/mL) and fluxapyroxad (B1673505) (EC50 = 0.103 μg/mL). acs.org Furthermore, in vivo studies on rice leaves confirmed that these compounds could effectively inhibit the growth of R. solani. acs.org Another study highlighted isoxazolol pyrazole carboxylate 7ai , which displayed potent antifungal activity against R. solani with an EC50 value of 0.37 μg/mL, surpassing the efficacy of the commercial fungicide carbendazol. nih.gov

Derivatives of 1-methyl-1H-pyrazol-5-amine incorporating disulfide moieties have also been investigated. nih.gov Compound 7f from this series showed potent in vitro antifungal activity against Valsa mali, with an EC50 value of 0.64 mg/L. nih.gov Mechanistic studies suggest that this compound induces oxidative damage in the fungal cells. nih.gov

Regarding antibacterial properties, several pyrazole derivatives have shown promising results. ijsred.comnih.govbohrium.com A series of newly synthesized pyrazole derivatives were screened for their antimicrobial activity, with compounds 3f and 3g displaying potent activity against all tested bacterial and fungal strains. ijsred.com Specifically, compound 3 was highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Additionally, a 1-methyl-1H-pyrazol-5-amine derivative containing a disulfide moiety, compound 7b , exhibited notable antibacterial activity against Pseudomonas syringae pv. actinidiae, with a MIC90 value of 1.56 mg/L. nih.gov

Table 1: Antifungal Activity of Selected this compound Analogs

Compound Target Fungus EC50 (μg/mL) Reference
7d Rhizoctonia solani 0.046 acs.org
12b Rhizoctonia solani 0.046 acs.org
7ai Rhizoctonia solani 0.37 nih.gov
7f Valsa mali 0.64 (mg/L) nih.gov

Table 2: Antibacterial Activity of Selected this compound Analogs

Compound Target Bacterium MIC (μg/mL) Reference
3 Escherichia coli 0.25 nih.gov
4 Streptococcus epidermidis 0.25 nih.gov

| 7b | Pseudomonas syringae pv. actinidiae | 1.56 (mg/L) | nih.gov |

Antidiabetic Activity

The pyrazole scaffold is a key feature in the development of novel antidiabetic agents. nih.govresearchgate.net Research has focused on the synthesis of pyrazole derivatives that can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. frontiersin.org

One study detailed the synthesis of sulfonamide-based acyl pyrazoles, which were screened for their inhibitory activity against α-glucosidase. All synthesized compounds demonstrated greater potency than the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a was the most potent, with an IC50 of 1.13 ± 0.06 µM. frontiersin.org

Another study on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogs also showed significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov Compound 5a from this series was the most active, with IC50 values of 0.21 µg/mL and 5.08 µg/mL against α-amylase and α-glucosidase, respectively, compared to acarbose (IC50 = 0.39 µg/mL and 5.76 µg/mL). nih.gov

Furthermore, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a streptozotocin-induced model. researchgate.net Compounds 4b , 4g , 4h , and 4j showed prominent antidiabetic activity. researchgate.net

Table 3: Antidiabetic Activity of Selected Pyrazole Analogs

Compound Target Enzyme IC50 Reference
Acyl pyrazole 5a α-glucosidase 1.13 ± 0.06 µM frontiersin.org
Thioxoimidazloidin-4-one 5a α-amylase 0.21 µg/mL nih.gov
Thioxoimidazloidin-4-one 5a α-glucosidase 5.08 µg/mL nih.gov

Antileishmanial Activity

Pyrazole derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. nbinno.comresearchgate.netacademicjournals.org Several studies have reported the synthesis and evaluation of pyrazole analogs with significant in vitro activity against various Leishmania species. researchgate.netnih.gov

One study reported a novel pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, which inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net The 50% inhibitory concentration (IC50) values for this compound were only slightly higher than those of amphotericin B, a standard antileishmanial drug. researchgate.net Specifically, the IC50 values after 48 hours were 0.48 µg/mL for L. tropica, 0.63 µg/mL for L. major, and 0.40 µg/mL for L. infantum. researchgate.net

Another investigation focused on hydrazine-coupled pyrazole derivatives and their efficacy against Leishmania aethiopica. nbinno.com Compound 13 from this series demonstrated potent antileishmanial activity, outperforming standard drugs. nbinno.com Furthermore, a series of pyrazole derivatives were synthesized and tested for their in vitro antileishmanial activity, with compound IIIb being the most active against Leishmania donovani (IC50= 0.0112 µg/mL), surpassing both miltefosine (B1683995) and amphotericin B deoxycholate. academicjournals.org

Table 4: Antileishmanial Activity of Selected Pyrazole Analogs

Compound/Derivative Leishmania Species IC50 (µg/mL) Reference
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole L. tropica 0.48 researchgate.net
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole L. major 0.63 researchgate.net
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole L. infantum 0.40 researchgate.net
IIIb L. donovani 0.0112 academicjournals.org

Antitubercular Activity

The pyrazole nucleus is a key structural motif in the development of new antitubercular agents. nih.goveurjchem.comresearchgate.net A number of pyrazole derivatives have been synthesized and shown to be effective against Mycobacterium tuberculosis, including resistant strains. nih.govnih.gov

In one study, a series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethione derivatives were synthesized and tested against an INH-resistant strain of M. tuberculosis. nih.gov Compound 6i was identified as the most active agent, with a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov

Another series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and evaluated for their in vitro anti-tubercular activity against M. tuberculosis H37Rv. eurjchem.comresearchgate.net Two compounds, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide (B165840), were found to be highly active, with MICs of 1.66 µg/mL and 1.64 µg/mL, respectively. eurjchem.comresearchgate.net

Furthermore, a medicinal chemistry campaign focused on replacing the central pyrrole (B145914) core of a class of potent MmpL3 inhibitors with other five-membered heterocycles. nih.gov Among the synthesized compounds, 1,3,5-trisubstituted pyrazoles exhibited MIC values in the low micromolar range against M. tuberculosis. nih.gov

Table 5: Antitubercular Activity of Selected Pyrazole Analogs

Compound M. tuberculosis Strain MIC (µg/mL) Reference
6i INH resistant 0.96 nih.gov
4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one H37Rv 1.66 eurjchem.comresearchgate.net
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide H37Rv 1.64 eurjchem.comresearchgate.net

Antiviral Properties

Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities, making them a significant area of research in the development of new antiviral therapies. nih.govrsc.orgresearchgate.netresearchgate.net These compounds have shown efficacy against a range of viruses, including Newcastle disease virus (NDV), coronaviruses, and Chikungunya virus (ChikV). nih.govrsc.orgeurekaselect.com

A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against NDV. nih.gov Notably, hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV with no mortality, while the pyrazolopyrimidine derivative 7 provided 95% protection. nih.gov

Recent studies have also explored the potential of hydroxyquinoline-pyrazole candidates as antiviral agents against various coronaviruses. rsc.org These derivatives have shown significant direct antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E, acting through multiple mechanisms including inhibition of viral adsorption and replication. rsc.org

In the context of Chikungunya virus, a pyrazole derivative, compound 11 , was identified through high-throughput virtual screening and subsequent synthesis and testing. eurekaselect.com This compound exhibited inhibitory activity against ChikV with an IC50 of 5µg/ml (14.15 µM). eurekaselect.com

Table 6: Antiviral Activity of Selected Pyrazole Analogs

Compound/Derivative Target Virus Activity Reference
Hydrazone 6 Newcastle disease virus (NDV) 100% protection nih.gov
Thiazolidinedione 9 Newcastle disease virus (NDV) 100% protection nih.gov
Pyrazolopyrimidine 7 Newcastle disease virus (NDV) 95% protection nih.gov
Compound 11 Chikungunya virus (ChikV) IC50: 5 µg/mL (14.15 µM) eurekaselect.com

Antioxidant Properties

Analogs of this compound, particularly those with a phenyl-pyrazolone scaffold, have been investigated for their antioxidant properties. mdpi.comresearchgate.netmdpi.com These compounds share structural similarities with edaravone, a known potent antioxidant and radical scavenger. mdpi.com

Studies on phenyl-pyrazolone derivatives that also target the PD-L1 protein in cancer cells have revealed significant antioxidant effects. mdpi.commdpi.com These compounds have demonstrated the ability to scavenge oxygen free radicals. mdpi.com Electron paramagnetic resonance (EPR) measurements confirmed the marked antioxidant capacity of these derivatives. mdpi.com While the potency was slightly reduced compared to edaravone, it was still significant for this class of compounds. mdpi.com

A comparative study ranked several phenyl-pyrazolone derivatives based on their ability to quench oxygen-based radicals. mdpi.com Compounds EDA , 2 , and 3 were identified as potent antioxidants, while compounds 1 , 5 , and 4 were less efficient. mdpi.com Despite these differences, the reaction rate constants for all tested compounds were in the same order of magnitude as well-established antioxidants like vitamins C and E. mdpi.com

Table 7: Antioxidant Capacity of Selected Phenyl-Pyrazolone Derivatives

Compound Antioxidant Potency Ranking Reference
EDA Potent mdpi.com
2 Potent mdpi.com
3 Potent mdpi.com
1 Less Efficient mdpi.com
5 Less Efficient mdpi.com
4 Least Efficient mdpi.com

Enzyme Inhibition (e.g., LRRK2 inhibitors, ACE inhibitors)

The pyrazole scaffold is a key structural element in the design of various enzyme inhibitors, including those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Angiotensin-Converting Enzyme (ACE). nih.govnih.govbioworld.comnih.gov

LRRK2 Inhibitors: Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease. nih.govyoutube.com Consequently, the development of LRRK2 inhibitors is a significant area of research. patsnap.combioworld.com Scientists have synthesized pyrazole-containing compounds that act as potent LRRK2 inhibitors. bioworld.com For instance, a series of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have been developed as potent and selective inhibitors of the G2019S-LRRK2 kinase, a common mutation associated with Parkinson's. nih.gov These compounds represent a promising starting point for the development of brain-penetrant LRRK2 inhibitors. nih.gov

ACE Inhibitors: ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for treating hypertension and other cardiovascular diseases. frontiersin.org Pyrazole derivatives have been investigated as potential ACE inhibitors. nih.govnih.govresearchgate.net A study on novel thiazole-pyrazolone hybrids reported moderate-to-excellent inhibitory activity against ACE. nih.gov Compound 4i from this series was identified as the most potent ACE inhibitor and demonstrated cardioprotective effects in a rat model of myocardial infarction. nih.gov Another study investigated a series of chalcones and their pyrazole derivatives for ACE inhibitory activity, with pyrazole 15 showing the most potent activity with an IC50 value of 0.213 mM. nih.gov

Table 8: Enzyme Inhibitory Activity of Selected Pyrazole Analogs

Compound/Derivative Target Enzyme Activity Reference
Azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles G2019S-LRRK2 Potent and selective inhibitors nih.gov
Thiazole-pyrazolone hybrid 4i ACE Most potent in series nih.gov
Pyrazole 15 ACE IC50: 0.213 mM nih.gov

Calcium Channel Modulation

The pyrazole nucleus, a core component of this compound, is a recognized scaffold in the design of compounds that modulate calcium channel activity. mdpi.comnih.gov Analogs featuring this heterocyclic system have been investigated for their ability to block various types of calcium channels, which are critical for regulating intracellular calcium concentration and, consequently, numerous physiological processes. mdpi.com

Research has demonstrated that pyrazole derivatives can act as blockers of store-operated Ca2+ entry (SOCE) and T-type Ca2+ channels (Cav3.1, Cav3.2, and Cav3.3). mdpi.com The inhibition of SOCE is a particularly significant finding, as this pathway is crucial in non-excitable cells. nicoyalife.com For instance, certain pyrazole analogs have shown potent blockade of Ca2+ signaling initiated by platelet-activating factor (PAF), which is instrumental in the development of inflammation. mdpi.com

Smoothened Antagonism for Hair Inhibition

Analogs of this compound, specifically aminomethylpyrazoles, have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.govnih.gov The Hh pathway is integral to hair follicle development and cycling. Antagonism of this pathway can lead to the inhibition of hair growth, an effect explored for conditions requiring hair removal. nih.govnih.gov

A series of aminomethylpyrazoles were synthesized and assessed for their activity using a cell-based Smoothened beta-lactamase reporter assay and a Smoothened binding assay. nih.govnih.gov This research led to the discovery of potent SMO antagonists that were subsequently tested for in vivo efficacy. nih.govnih.gov Two notable compounds, 10k and 10l, were found to effectively inhibit hair growth in the C3H/HeN mouse hair growth model. nih.gov Compound 10l was highlighted for its selectivity and for testing negative in a photo-irritation assay, indicating a favorable profile for potential topical application. nih.govnih.gov

CompoundTargetAssay TypeKey FindingReference
Aminomethylpyrazole Analog 10kSmoothened (SMO) ReceptorIn vivo (C3H/HeN mouse model)Demonstrated potent hair growth inhibition. nih.gov
Aminomethylpyrazole Analog 10lSmoothened (SMO) ReceptorIn vivo (C3H/HeN mouse model)Showed efficacy in hair growth inhibition with a low risk of photo-irritation. nih.govnih.gov

CXCR3 Receptor Modulation

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a significant role in mediating inflammatory responses by recruiting immune cells. As such, it is a therapeutic target for various autoimmune and inflammatory diseases. The pyrazole scaffold has been incorporated into molecules designed to modulate CXCR3 activity.

Research into CXCR3 antagonists has led to the development of compounds with a pyrazolopyridine core. researchgate.net These compounds were identified as negative allosteric modulators of the CXCR3 receptor. researchgate.net Further optimization of fused hetero-bicyclic cores, such as in imidazo-pyrazine derivatives, has yielded potent CXCR3 antagonists with improved pharmacokinetic properties. broadinstitute.org Computational studies involving molecular docking of antagonists to inactive CXCR3 conformations suggest that these molecules can hinder the interaction between the receptor and its natural chemokine ligands, thereby inhibiting receptor activation. springernature.com This highlights the utility of the pyrazole and related heterocyclic scaffolds in the design of novel CXCR3 modulators.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of this compound analogs is heavily dependent on the nature and position of substituents on the pyrazole ring. Structure-Activity Relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various biological targets. springernature.com

Key findings from SAR studies on pyrazole derivatives include:

N-Substitution: The substitution on the nitrogen atom of the pyrazole ring significantly influences binding affinity. For example, in a study of meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted pyrazole.

C3 and C5 Positions: Modifications at these positions are critical for modulating inhibitory activity. For pyrazole-based meprin α inhibitors, substituting the phenyl groups at C3 and C5 with smaller (methyl) or larger (benzyl) groups led to a decrease in activity, whereas a cyclopentyl moiety maintained similar potency. In the context of calcium channel modulation, bulky, electron-drawing groups at the C3 position are apparently required for blocking SOCE. rapidnovor.com

Acidic Moieties: The introduction of acidic groups can enhance activity against specific targets. For meprin β inhibitors, incorporating an acidic moiety was important for potent inhibition, catering to the enzyme's preference for acidic amino acids in its binding pockets.

Aromatic Ring Substituents: For analogs targeting cancer cell lines, the substitution pattern on aromatic rings attached to the pyrazole core dictates cytotoxicity. Hydroxy groups, being strong electron-donating groups, were found to enhance the anticancer activity of certain pyrazole derivatives.

Modification SiteSubstituent TypeEffect on ActivityTarget Class ExampleReference
N1-PositionLipophilic (e.g., Methyl, Phenyl)DecreaseMeprins
C3/C5-PositionsBulky, Electron-WithdrawingIncreaseStore-Operated Ca2+ Channels rapidnovor.com
C3/C5-PositionsAcidic MoietiesIncreaseMeprin β
Attached Phenyl RingHydroxy (Electron-Donating)IncreaseAnticancer

Computational and Experimental Interaction Studies

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. This method has been extensively applied to pyrazole derivatives to guide the design of more potent and selective inhibitors.

Docking studies have provided valuable insights into the interactions of pyrazole-based compounds with a range of biological targets. For instance, simulations of pyrazole derivatives with kinase domains, such as VEGFR-2 and CDK2, have revealed minimum binding energies indicative of strong inhibitory potential. These studies often show that the ligands fit deeply within the binding pocket and form key hydrogen bonds and other interactions with active site residues. Similarly, in the development of novel anti-inflammatory agents, pyrazole derivatives were docked against Cyclooxygenase-II (COX-II), with predicted binding affinities ranging from -6.7 to -10.7 kcal/mol, indicating strong potential interactions. These computational predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Pyrazole Analog ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
1,3,4-Thiadiazole-Pyrazole HybridVEGFR-2-10.09
1,3,4-Thiadiazole-Pyrazole HybridCDK2-10.35
Virtually Designed Pyrazole DerivativesCOX-II-6.7 to -10.7
Pyranopyrazole DerivativesL-type Calcium Channel (hCav1.2)Efficiently sat in the active site researchgate.net

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time. springernature.com It is considered a gold standard for characterizing the binding of small molecule drug candidates to their protein targets. nih.gov The technique provides detailed kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), which together determine the equilibrium dissociation constant (KD). springernature.com

This detailed kinetic information is invaluable in drug discovery, offering deeper insights than affinity data alone and allowing for better prediction of a drug's in vivo efficacy. researchgate.net For example, a compound with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect. While SPR is a highly suitable and widely used method for quantitatively analyzing the binding of small molecule inhibitors, including heterocyclic compounds like pyrazoles, to their target proteins, specific SPR-derived kinetic data for this compound analogs were not available in the reviewed literature. The application of SPR would be a logical next step to experimentally validate the binding affinities predicted by molecular docking and to fully characterize the binding kinetics of these promising compounds.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamic parameters of binding interactions between molecules. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. This data is crucial for understanding the forces driving the binding process and for the optimization of lead compounds in drug discovery.

Currently, there is a lack of publicly available scientific literature detailing the use of Isothermal Titration Calorimetry specifically for the binding of this compound or its direct analogs to biological targets. While ITC has been widely applied to characterize the binding of other pyrazole-based inhibitors to various protein kinases and enzymes, specific thermodynamic data for the titular compound and its closely related derivatives is not yet reported in published studies.

Preclinical Evaluation and in vivo Models

The preclinical assessment of novel chemical entities is a critical step in the drug development pipeline. This involves in vitro screening against disease-relevant cell lines and subsequent evaluation in in vivo animal models to determine efficacy and potential therapeutic applications.

Screening against Cancer Cell Lines and Inflammatory Models

The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents. Various derivatives incorporating this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, in one study, novel pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activity. While not direct analogs of this compound, these related compounds exhibited potent activity. For example, a particular pyrazole derivative showed an IC50 value of 11.44 µM against the A549 human lung cancer cell line, which was more potent than the standard drug erlotinib (B232) (IC50 of 25.23 µM). alrasheedcol.edu.iq Another study reported on 1H-benzofuro[3,2-c]pyrazole derivatives, where compound 4a was highly active against the leukemia K562 (GI50 = 0.26 μM) and lung tumor A549 cells (GI50 = 0.19 μM). mdpi.com Furthermore, the unexpected pyrazole byproducts 5a , 5b , and 5e from the synthesis also showed potent inhibitory activities against K562, MCF-7 (breast cancer), and A549 cells, with compound 5b being significantly more potent than the comparator ABT-751 against K562 and A549 cells (GI50 values of 0.021 and 0.69 μM, respectively). mdpi.com

In the context of inflammation, pyrazole-containing compounds have a long history, with some being developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The anti-inflammatory properties of novel pyrazole analogs are often evaluated in cellular and in vivo models. One common in vivo model is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. For instance, a study on novel pyrazole derivatives demonstrated that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov

Table 1: In vitro Anticancer Activity of Selected Pyrazole Analogs

Compound Cancer Cell Line IC50 / GI50 (µM) Reference
mdpi.com A549 (Lung) 11.44 alrasheedcol.edu.iq
4a K562 (Leukemia) 0.26 mdpi.com
4a A549 (Lung) 0.19 mdpi.com
5b K562 (Leukemia) 0.021 mdpi.com

| 5b | A549 (Lung) | 0.69 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Animal Models (e.g., arthritis, hair growth)

The therapeutic potential of pyrazole derivatives has been explored in various animal models of disease. In the context of arthritis, a chronic inflammatory condition, pyrazole-containing compounds have shown promise. For example, celecoxib, a well-known COX-2 inhibitor with a pyrazole core, is used clinically to treat arthritis. Preclinical studies in animal models of arthritis are crucial for evaluating the efficacy of new pyrazole analogs.

Interestingly, the pharmacological effects of pyrazole derivatives extend beyond inflammation and cancer. A study investigating thienyl substituted pyrazole carboxamide derivatives, which act as cannabinoid receptor 1 (CB1) antagonists, observed a significant impact on hair growth. In this study, one of the synthesized compounds was found to stimulate hair growth in diet-induced obese mice. nih.gov This unexpected finding suggests that analogs of this compound could potentially be explored for applications in hair growth regulation, although specific studies on the titular compound are lacking.

Table 2: Mentioned Compounds

Compound Name
This compound
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide
ABT-751
Celecoxib
Diclofenac sodium
Erlotinib

Applications in Catalysis and Coordination Chemistry

(1-Methyl-1H-pyrazol-5-yl)methanamine as a Ligand in Metal Complexes

This compound serves as a compelling ligand in the formation of metal complexes, primarily owing to the presence of multiple nitrogen donor atoms within its structure. The pyrazole (B372694) ring itself contains two nitrogen atoms, and the appended methanamine group provides an additional coordination site. This multidentate character allows the molecule to chelate to a metal center, thereby forming stable cyclic structures known as metallacycles. The stability and reactivity of these metal complexes are influenced by the steric and electronic environment provided by the ligand.

The formation of coordination compounds with this compound involves the donation of lone pair electrons from its nitrogen atoms to a vacant orbital of a metal ion. Pyrazole-based ligands are known to coordinate with a wide array of transition metals, including but not limited to copper, iron, cadmium, and palladium. The resulting coordination complexes can adopt various geometries, such as square planar or octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand-metal interaction.

The synthesis of such complexes is often achieved by reacting a salt of the desired metal with the pyrazole-based ligand in a suitable solvent. The specific reaction conditions, including temperature and the nature of the solvent, can significantly influence the final structure and properties of the coordination compound. For instance, mononuclear complexes can be formed where a single metal ion is coordinated to one or more ligand molecules. In some cases, these mononuclear units can further assemble into more complex supramolecular structures through hydrogen bonding or other non-covalent interactions.

Metal IonPotential Coordination GeometryReference Context
Copper(II)Square Planar, OctahedralFormation of complexes with pyrazole-acetamide ligands. chembuyersguide.com
Cadmium(II)OctahedralFormation of complexes with pyrazole-acetamide ligands. chembuyersguide.com
Iron(II)OctahedralFormation of complexes with pyrazole-acetamide ligands. chembuyersguide.com
Palladium(II)Square PlanarCatalytic applications in cross-coupling reactions.

This table represents potential coordination geometries based on studies with similar pyrazole-based ligands.

While direct research detailing the use of this compound in the formation of rhodium(I) complexes with pyrazolylgallate ligands is not extensively documented in publicly available literature, the principles of such systems can be understood from related compounds. Pyrazolylgallate ligands are a class of scorpionate ligands, analogous to the more common pyrazolylborates, where a gallium atom serves as the central anchor for multiple pyrazole rings.

The synthesis of a pyrazolylgallate ligand would typically involve the reaction of a gallium precursor, such as gallium trichloride, with a pyrazole derivative. In a hypothetical scenario involving this compound, the pyrazole moiety could potentially react to form a gallate-based ligand. Subsequent reaction with a rhodium(I) precursor, like [Rh(CO)2Cl]2, could then lead to the formation of a rhodium(I)-pyrazolylgallate complex. These types of complexes are of interest in catalysis due to the tunable steric and electronic properties afforded by the scorpionate ligand framework. Research on similar systems, such as rhodium(I) complexes with pyridine-pyrazole-based ligands, has shown their potential as precatalysts for reactions like the dehydrocoupling of amine boranes. researchgate.net

Oxidative addition is a fundamental reaction in organometallic chemistry and a key step in many catalytic cycles. researchgate.net It involves the addition of a substrate to a metal center, which results in an increase in both the oxidation state and the coordination number of the metal. For a metal complex to undergo oxidative addition, it typically requires an accessible higher oxidation state and a vacant coordination site.

In the context of complexes involving pyrazole-based ligands, the electronic properties of the ligand can influence the facility of oxidative addition at the metal center. Electron-donating ligands can increase the electron density on the metal, making it more susceptible to oxidation. While specific studies on oxidative-addition reactions involving complexes of this compound are not detailed in the available literature, the general mechanism is well-established. For example, a square planar d8 metal complex, such as one with Rh(I), can undergo oxidative addition with a molecule like methyl iodide to form an octahedral d6 product. The reaction can proceed through different mechanisms, including concerted, SN2-type, or radical pathways, depending on the nature of the metal complex and the substrate.

Catalytic Roles of Pyrazole-based Systems

Pyrazole-based systems have demonstrated significant utility in a variety of catalytic transformations. The versatility of the pyrazole scaffold allows for the synthesis of a wide range of ligands with tailored steric and electronic properties, which in turn enables the fine-tuning of the catalytic activity of their metal complexes.

Metal complexes incorporating pyrazole-based ligands have been successfully employed as catalysts in C-C coupling reactions, such as the Suzuki and Heck reactions. researchgate.net In these reactions, the pyrazole ligand can stabilize the active metal species and influence the efficiency and selectivity of the catalytic process. For example, palladium complexes with pyrazolyl-based ligands have shown good catalytic activity in the cross-coupling of aryl halides with boronic acids.

Furthermore, pyrazole derivatives have been investigated for their catalytic properties in oxidation reactions. researchgate.net Copper(II) complexes of pyrazole-based ligands, for instance, have been studied as models for metalloenzymes and have shown efficacy in the oxidation of various substrates. The ability of the pyrazole ligand to support different oxidation states of the coordinated metal ion is crucial for its role in catalytic redox cycles. The catalytic activity of such systems is often dependent on factors such as the nature of the solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio.

Catalytic ReactionMetal CenterRole of Pyrazole Ligand
C-C Coupling (e.g., Suzuki, Heck)Palladium, NickelStabilization of the active catalytic species, tuning of electronic and steric properties. researchgate.net
Oxidation ReactionsCopper, IronModeling metalloenzymes, supporting various metal oxidation states in redox cycles. researchgate.net
DehydrocouplingRhodiumAs part of a pincer ligand, influencing the reactivity of the metal center. researchgate.net
PolymerizationRhodiumAs part of a pyrazolylaluminate ligand, affecting catalytic activity.

Materials Science Applications

Integration into Novel Materials and Sensors

The pyrazole (B372694) moiety is a well-established chelating ligand for a range of metal atoms. nih.gov The nitrogen atoms within the pyrazole ring, along with the appended methanamine group of (1-Methyl-1H-pyrazol-5-yl)methanamine, can act as effective binding sites for metal ions. This characteristic is pivotal for the development of chemosensors, where the binding event translates into a detectable signal.

The integration of pyrazole derivatives into sensor technology often results in colorimetric or fluorescent changes upon interaction with specific analytes. nih.govrsc.org For instance, pyrazole-based chemosensors have been successfully designed for the detection of various cations, including heavy and transition metals like Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.govnih.govrsc.org The interaction between the pyrazole-based ligand and the metal ion can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. nih.gov This principle allows for the rapid and sensitive detection of these ions, which is crucial for environmental monitoring and biological applications. rsc.org

The this compound molecule, with its available nitrogen donor sites, is a prime candidate for the design of such sensors. The primary amine group can be further functionalized to enhance selectivity and sensitivity for target ions. The development of these novel materials relies on the principles of coordination chemistry, where the pyrazole derivative acts as a ligand that selectively binds to a metal ion of interest.

Table 1: Examples of Metal Ions Detected by Pyrazole-Based Sensors

Metal Ion Detection Method Type of Pyrazole Derivative
Fe³⁺ / Fe²⁺ Colorimetric and Fluorescent Pyridine-pyrazole-based dye
Al³⁺ Colorimetric and Fluorescent Pyridine-pyrazole based chemosensor
Zn²⁺ / Cd²⁺ Fluorescent "turn-on" Chalcone-derived pyrazole
Cu²⁺ Colorimetric Pyrazole-based Schiff base

Polymeric Structures and Supramolecular Organizations

The bifunctional nature of this compound, possessing both a pyrazole ring and a primary amine, makes it a valuable monomer for the synthesis of polymers. The primary amine can readily participate in polymerization reactions, such as polyaddition or polycondensation, to form long-chain macromolecules.

A notable application of pyrazoles in polymer chemistry is in the formation of polyureas. Research has demonstrated that pyrazoles can react with diisocyanates in a highly efficient polyaddition reaction to yield dynamic covalent polyureas. researchgate.net This reaction proceeds at ambient temperature without the need for a catalyst, highlighting the inherent reactivity of the pyrazole system. researchgate.net The resulting polymers can exhibit desirable properties such as high tensile strength and strain-at-break, making them suitable for a variety of applications. researchgate.net

Self-healing Materials via Dynamic Covalent Bonds

The concept of self-healing materials, which can repair damage autonomously, is a frontier in materials science. mdpi.com One promising approach to creating such materials is through the use of dynamic covalent bonds. These are reversible chemical bonds that can break and reform in response to an external stimulus, such as heat. researchgate.netresearchgate.net

The pyrazole-urea bond has been identified as a dynamic covalent bond that can be employed in the design of self-healing polymers. researchgate.net The reversibility of this bond allows for the rearrangement of polymer chains, enabling the material to mend cracks and restore its original properties. researchgate.net This dynamic nature is attributed to the electronic characteristics of the pyrazole ring, which facilitates the reversible association and dissociation of the urea (B33335) linkage. researchgate.netresearchgate.net

Materials incorporating these dynamic pyrazole-urea bonds can exhibit shape memory and self-healing capabilities. researchgate.net When a crack forms, the application of heat can initiate the bond exchange reactions, allowing the polymer network to reform across the damaged interface. This intrinsic ability to self-repair can significantly extend the lifetime and reliability of materials used in a wide range of applications, from coatings to advanced composites. The amine functionality of this compound makes it a suitable precursor for creating such dynamic urea-based networks, opening avenues for the development of novel self-healing materials.

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways for Enhanced Yield and Selectivity

The development of efficient and selective synthetic routes is crucial for the widespread application of (1-Methyl-1H-pyrazol-5-yl)methanamine and its derivatives. While classical methods such as the cyclocondensation of hydrazines with dicarbonyl compounds are established for pyrazole (B372694) synthesis, future research should focus on novel methodologies that offer improved yields, regioselectivity, and milder reaction conditions. ias.ac.innih.govresearchgate.net

One promising avenue is the use of advanced catalytic systems, including heterogeneous and ligand-free catalysts, to streamline the synthesis process. ias.ac.in For instance, the selective synthesis of substituted pyrazoles can be controlled by the choice of Lewis acids, which can direct the migration of functional groups to specific positions on the pyrazole ring. nih.gov Additionally, one-pot, multi-component reactions offer an atom-economical and efficient approach to constructing complex pyrazole derivatives from simple precursors. ias.ac.inmdpi.com

Further exploration into flow chemistry for the synthesis of functionalized pyrazoles could also offer significant advantages in terms of safety, scalability, and reaction control. enamine.net The table below summarizes potential synthetic strategies and their advantages for future exploration.

Synthetic StrategyPotential AdvantagesKey Considerations
Advanced Catalysis Higher yields, improved regioselectivity, milder reaction conditions.Catalyst cost and stability, optimization of reaction parameters.
One-Pot Reactions Increased efficiency, reduced waste, atom economy.Compatibility of reagents, control over competing reaction pathways.
Flow Chemistry Enhanced safety, precise control over reaction conditions, scalability.Initial setup cost, potential for clogging with solid byproducts.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Specialized equipment required, potential for localized overheating.

By focusing on these innovative synthetic approaches, researchers can facilitate the production of this compound and a diverse library of its analogs for further investigation.

Advanced Pharmacological Profiling and Target Deconvolution

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govrsc.orgmdpi.comnih.govontosight.ainih.gov Given this precedent, derivatives of this compound are attractive candidates for extensive pharmacological screening. A recent study highlighted the potential of 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties as potent antimicrobial agents. nih.gov

Future research should involve comprehensive in vitro and in vivo screening of this compound and its analogs against a panel of disease-relevant targets. This will help to identify lead compounds with promising therapeutic potential.

Once a compound demonstrates interesting phenotypic activity, the next critical step is target deconvolution to elucidate its mechanism of action. Modern approaches to target identification combine computational methods with experimental validation. Computational tools like PharmMapper can predict potential protein targets based on pharmacophore matching. nih.govresearchgate.net These predictions can then be validated through biochemical and biophysical assays, as well as molecular dynamics simulations to understand the binding interactions at an atomic level. nih.govresearchgate.net

Target Deconvolution MethodDescriptionApplication
Computational Prediction Utilizes algorithms to predict potential biological targets based on the chemical structure of the compound.Initial hypothesis generation and prioritization of potential targets.
Affinity Chromatography Immobilizes the compound on a solid support to capture its binding partners from cell lysates.Identification of direct binding partners.
Chemical Proteomics Uses chemical probes to label and identify protein targets in a cellular context.In situ target identification and engagement studies.
Genetic Approaches Employs techniques like CRISPR-Cas9 screening to identify genes that modulate the cellular response to the compound.Validation of targets and elucidation of downstream pathways.

A thorough understanding of the pharmacological profile and molecular targets of this compound derivatives is essential for their translation into clinical candidates.

Development of this compound-based Probes for Chemical Biology

Chemical probes are indispensable tools for studying biological processes in their native environment. mskcc.org The structural versatility of the pyrazole scaffold makes it an excellent foundation for the design of such probes. nih.gov Specifically, derivatives of this compound can be functionalized to create fluorescent probes for bioimaging or chemosensors for the detection of specific ions or small molecules. nih.govrsc.org

The design of a pyrazole-based chemical probe typically involves the incorporation of a receptor unit for selective binding to the target analyte and a signaling unit, often a fluorophore, that reports on the binding event. The methanamine group in this compound provides a convenient handle for attaching these functionalities through standard amide bond formation or other coupling reactions.

Future research in this area could focus on:

Designing fluorescent probes for imaging specific cellular organelles or monitoring the activity of particular enzymes. The photophysical properties of these probes can be tuned by modifying the substituents on the pyrazole ring. nih.govrsc.org

Creating photoaffinity labels by incorporating a photoreactive group. These probes can be used to covalently label and identify the protein targets of bioactive pyrazole derivatives.

The development of such chemical biology tools based on the this compound scaffold would not only advance our understanding of fundamental biological processes but also aid in the validation of new drug targets.

Design of Next-Generation Catalysts and Functional Materials

The coordination chemistry of pyrazole-containing ligands has been extensively studied, with applications in catalysis and materials science. The nitrogen atoms of the pyrazole ring can effectively coordinate to a variety of metal centers. The this compound scaffold is particularly interesting in this context, as the methanamine moiety can be readily modified to create multidentate ligands.

For example, derivatives of this compound could be used to synthesize "scorpionate" ligands, which are tridentate ligands that bind to a metal center in a pincer-like fashion. Metal complexes of scorpionate ligands have shown catalytic activity in a range of reactions, including oxidation, polymerization, and carbon dioxide activation. ulisboa.pt

Future research could explore the synthesis of novel metal complexes of this compound-based ligands and evaluate their catalytic performance. Additionally, the incorporation of this scaffold into polymeric materials could lead to the development of new functional materials with interesting optical, electronic, or gas sorption properties.

In silico Drug Design and Virtual Screening Initiatives

Computational methods have become an integral part of modern drug discovery, enabling the rapid and cost-effective identification of new lead compounds. chemmethod.comchemmethod.com The pyrazole scaffold is well-represented in compound libraries used for virtual screening campaigns. nih.govnih.gov

High-throughput virtual screening (HTVS) can be employed to screen large libraries of pyrazole-containing compounds, including virtual libraries based on the this compound scaffold, against the three-dimensional structures of therapeutic targets. chemmethod.comchemmethod.com This approach can identify initial hits with favorable binding interactions.

Following virtual screening, molecular docking studies can be used to predict the binding mode and affinity of the identified hits. nih.govnih.govresearchgate.net These computational predictions can then guide the chemical synthesis and biological evaluation of the most promising candidates. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to prioritize compounds with drug-like properties early in the discovery process. nih.govresearchgate.netunar.ac.id

Future initiatives in this area should focus on:

Developing curated virtual libraries of this compound derivatives with diverse chemical functionalities.

Applying HTVS and molecular docking to identify novel inhibitors or modulators of challenging drug targets.

Utilizing machine learning and artificial intelligence to build predictive models for the biological activity and pharmacokinetic properties of pyrazole derivatives.

By leveraging the power of in silico methods, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the established synthetic routes for (1-Methyl-1H-pyrazol-5-yl)methanamine, and what reaction conditions optimize yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in kinase inhibitor synthesis, it reacts with intermediates under mild basic conditions (e.g., K₂CO₃ in DMF) to form carbamate or amide derivatives. A notable method involves substituting methylamine with this compound in multi-step reactions, achieving ~67% yield using THF at −78°C to room temperature . Purification often involves column chromatography or recrystallization, with purity confirmed by NMR (e.g., δ 7.42 ppm for pyrazole protons) .

Basic: How is structural characterization of this compound performed, and what spectral signatures are critical?

Answer:
Key techniques include:

  • NMR : Distinct signals for the pyrazole ring (δ 6.1–7.4 ppm), methyl group (δ 3.8–3.9 ppm), and methanamine protons (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 141.26 (consistent with C₆H₁₁N₃) .
  • X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying substituent positions and hydrogen-bonding networks .

Advanced: How do steric and electronic effects of the 1-methyl group influence reactivity in cross-coupling reactions?

Answer:
The 1-methyl group on the pyrazole ring induces steric hindrance, directing electrophilic substitution to the 4-position. Electronically, it stabilizes the ring via hyperconjugation, enhancing nucleophilic reactivity at the methanamine moiety. For instance, in Suzuki-Miyaura couplings, the methyl group reduces steric clash with palladium catalysts, improving yields compared to bulkier substituents . Computational studies (e.g., DFT) using SMILES/InChI descriptors (e.g., InChIKey: DAOWQCXPMWGSBW-UHFFFAOYSA-N) can predict regioselectivity .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole-based amines?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to detect byproducts like dihydrochloride salts .
  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects, as seen in kinase inhibition assays .
  • Structural Analog Comparison : Compare with derivatives (e.g., 1-(cyclopentyl) analogs) to isolate substituent-specific effects .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding to targets (e.g., G protein-coupled receptors). The pyrazole nitrogen and methanamine group often form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD fluctuations (<2 Å for stable binding) .
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs .

Advanced: What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

Answer:
Challenges include:

  • Disorder in Methyl Groups : Mitigated by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement, as applied to pyrazole-containing macrocycles .
  • Hydrogen Bonding Networks : Validate using Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H⋯N bonds) .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Storage Conditions : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group.
  • Degradation Signs : Yellowing indicates oxidation; monitor via TLC (Rf shift) or FT-IR (loss of N–H stretch at ~3300 cm⁻¹) .
  • Compatibility : Avoid strong acids/bases to prevent ring-opening reactions .

Advanced: How does the compound’s logP and solubility profile impact its use in biological assays?

Answer:

  • logP : Calculated logP ~1.2 (via ChemDraw) suggests moderate lipophilicity, suitable for cell permeability but requiring solubilization aids (e.g., DMSO ≤1% v/v) .
  • Buffer Solubility : Poor aqueous solubility (≤2 mg/mL) necessitates formulation with cyclodextrins or surfactants for in vivo studies .

Advanced: What are the limitations of current synthetic methods, and how can they be innovated?

Answer:

  • Limitations : Low yields in reductive amination (~50%) due to competing side reactions.
  • Innovations : Use flow chemistry to enhance mixing and reduce reaction times, or employ biocatalysts (e.g., transaminases) for enantioselective synthesis .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to amine volatility (evidenced by MSDS data for similar compounds) .
  • Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.